molecular formula C4H4O3 B1194720 Vinylglyoxylate CAS No. 56842-76-3

Vinylglyoxylate

Cat. No.: B1194720
CAS No.: 56842-76-3
M. Wt: 100.07 g/mol
InChI Key: DGUBLKUCHAAUFT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vinylglyoxylate, also known as 2-Oxo-3-butenoic acid, primarily targets the isocitrate lyases 1 and 2 (ICL1 and ICL2) . These enzymes are part of the glyoxylate shunt, an essential pathway for Mycobacterium tuberculosis during the persistent phase of human TB infection .

Mode of Action

The compound acts as a mechanism-based inactivator of ICL1 and ICL2 . The enzyme-catalyzed retro-aldol cleavage of 2-vinyl-D-isocitrate (2-VIC) unmasks a Michael substrate, this compound, which then forms a slowly reversible, covalent adduct with the thiolate form of active-site Cys191 . This results in the inactivation of ICL1 and ICL2, thereby disrupting the glyoxylate shunt.

Biochemical Pathways

This compound affects the glyoxylate shunt , a pathway that bypasses the decarboxylation steps of the citric acid cycle . This pathway is essential for organisms like Mycobacterium tuberculosis during the persistent phase of infection, as it allows them to survive on fatty acids as a primary carbon source .

Pharmacokinetics

The compound’s ability to form a covalent adduct with the thiolate form of active-site cys191 suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inactivation of ICL1 and ICL2, leading to the disruption of the glyoxylate shunt . This can potentially inhibit the survival of Mycobacterium tuberculosis during the persistent phase of infection .

Action Environment

The action of this compound is influenced by the environment within the host organism. For instance, during the persistent phase of TB infection, Mycobacterium tuberculosis resides within macrophage phagosomes, a hypoxic environment where fatty acids provide the primary carbon source . In this context, the action of this compound can be particularly effective due to its impact on the glyoxylate shunt, a crucial survival pathway for the bacteria under these conditions .

Biochemical Analysis

Biochemical Properties

Vinylglyoxylate plays a significant role in biochemical reactions, particularly in the glyoxylate cycle. It interacts with several enzymes and proteins, including isocitrate lyase and malate synthase, which are crucial for the conversion of acetyl-CoA to succinate. These interactions are essential for the biosynthesis of carbohydrates from fatty acids or two-carbon precursors . This compound also forms a covalent adduct with the thiolate form of active-site Cys191 in isocitrate lyase, demonstrating its role as a mechanism-based inactivator .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to protect against cyanide toxicity by modulating metabolic pathways, particularly through the rapid consumption of pyruvate without an increase in lactate concentration . This modulation helps reverse cyanide-induced redox imbalances in the cytosol and mitochondria, highlighting its impact on cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as a mechanism-based inactivator of isocitrate lyase by forming a covalent adduct with the enzyme’s active site . This interaction inhibits the enzyme’s activity, thereby affecting the glyoxylate cycle and related metabolic pathways. Additionally, this compound’s role in modulating redox balance further underscores its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can impact cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate metabolic pathways and cellular functions over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate metabolic pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and potential cytotoxicity . These dosage-dependent effects highlight the importance of determining optimal concentrations for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glyoxylate cycle and dicarboxylate metabolism. It interacts with enzymes such as isocitrate lyase and malate synthase, which are crucial for the conversion of acetyl-CoA to succinate . These interactions play a vital role in the biosynthesis of carbohydrates from fatty acids and two-carbon precursors, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and its ability to modulate cellular processes.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the cytosol and mitochondria, where it exerts its effects on metabolic pathways and redox balance . The subcellular localization of this compound is crucial for its activity and function in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylglyoxylate can be synthesized through various methods. One common approach involves the oxidation of glyoxal in the presence of nitric acid, although this reaction is highly exothermic and prone to thermal runaway . Another method includes the electrosynthetic preparation from oxalic acid using lead dioxide cathodes in a sulfuric acid electrolyte .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, ensuring controlled reaction conditions to prevent thermal runaway. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Vinylglyoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Phenols and other aromatic compounds in the presence of acidic or basic catalysts.

Major Products:

    Oxidation: Glyoxylic acid.

    Reduction: Aldehydes and alcohols.

    Substitution: Hydroxymandelic acid derivatives.

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its vinyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Properties

IUPAC Name

2-oxobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUBLKUCHAAUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205379
Record name Vinylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56842-76-3
Record name 2-Oxo-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56842-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinylglyoxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Oxo-3-butenoic acid, also known as vinylglyoxylate, is a highly electrophilic compound. It's formed through enzymatic and non-enzymatic reactions. For instance, it's a product of the L-amino acid oxidase-catalyzed oxidation of canavanine [, ]. This process involves the formation of α-keto-γ-guanidinooxybutyrate (ketocanavanine) which then undergoes a base-catalyzed β,γ-elimination reaction, leading to this compound and 2-hydroxyguanidine []. Similar elimination reactions can occur with other amino acids containing good leaving groups at the γ-position, like S-adenosylmethionine [].

ANone: this compound has the molecular formula C4H4O3. Its structure features an aldehyde group at the first carbon (C1), a ketone group at C2, and a vinyl group at C3.

A: this compound is a highly reactive electrophile, meaning it can readily react with nucleophiles present in biological systems. While its specific interactions and downstream effects are not fully elucidated in the provided research, its high electrophilicity suggests potential for interactions with proteins and other biomolecules [].

A: Yes, the research papers highlight the ability of this compound to act as a mechanism-based inactivator of isocitrate lyases (ICL1 and ICL2) from Mycobacterium tuberculosis []. In this context, the enzymatic conversion of 2-vinyl-d-isocitrate generates this compound, which then forms a covalent adduct with the active site cysteine residue (Cys191) of ICL, leading to enzyme inactivation [].

A: The identification of this compound as a metabolite in the dibenzothiophene degradation pathway, specifically in certain Beijerinckia and Pseudomonas species, provides insights into microbial sulfur metabolism [, ]. Its formation suggests a multi-step enzymatic process involving the oxidation of dibenzothiophene to 4[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid, which is then further metabolized to this compound [, ].

A: While the provided research doesn't delve into specific analytical techniques for this compound quantification, its detection and characterization as a metabolite in dibenzothiophene degradation pathways suggest the use of techniques like UV spectrophotometry and possibly chromatographic methods [, ]. Further research focusing on developing sensitive and specific analytical methods for this compound is necessary.

A: Yes, structural modifications to compounds analogous to 2-oxo-3-butenoic acid can significantly influence their biological activity. For example, derivatives of phenyl-keto butenoic acids, particularly the meta nitrophenyl derivative of 2-oxo-3-butenoic acid (MNPB), have been shown to inhibit transketolase, a thiamine-dependent enzyme []. This highlights the importance of structural features in dictating the interaction of these compounds with their biological targets [].

A: While the provided research focuses primarily on the metabolic and enzymatic aspects of 2-oxo-3-butenoic acid, some studies suggest potential medicinal applications of its derivatives. For instance, derivatives of 4-phenyl-2-oxo-3-butenoic acid and 6-formyl-1,2-benzpyrone, particularly their semicarbazones, para-nitrobenzoyl hydrazones, and isonicotinyl hydrazones, have been investigated for their antitubercular activity [].

A: While 2-oxo-3-butenoic acid is a metabolite in the microbial degradation of dibenzothiophene, a common environmental pollutant, the research doesn't explicitly address its environmental impact. Further studies are needed to assess its fate, persistence, and potential ecotoxicological effects []. Additionally, understanding the factors influencing its formation and further degradation by microorganisms is crucial for optimizing bioremediation strategies [].

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